molecular formula C6H4BF4NO2 B8231719 (2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid

(2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid

Cat. No.: B8231719
M. Wt: 208.91 g/mol
InChI Key: NDGUMEQRENKJPA-UHFFFAOYSA-N
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Description

(2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid is a boronic acid derivative with the molecular formula C6H4BF4NO2 and a molecular weight of 208.91 g/mol . This compound is characterized by the presence of an amino group and four fluorine atoms attached to a phenyl ring, along with a boronic acid functional group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of (2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Amino-3,4,5,6-tetrafluorophenyl)boronic acid is unique due to the presence of an amino group, which can provide additional reactivity and functionality in synthetic applications. The combination of amino and boronic acid groups, along with multiple fluorine atoms, makes it a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2-amino-3,4,5,6-tetrafluorophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF4NO2/c8-2-1(7(13)14)6(12)5(11)4(10)3(2)9/h13-14H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGUMEQRENKJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C(=C1F)F)F)F)N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.91 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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